

Application Notes and Protocols for N-TIMS

Tungsten Isotope Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tungsten-182*

Cat. No.: *B076582*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the isotopic analysis of Tungsten (W) using Negative Thermal Ionization Mass Spectrometry (N-TIMS). This high-precision technique is crucial for various applications, including geochemistry, cosmochemistry, and potentially in tracking tungsten-based materials in biological and pharmaceutical systems.

Introduction

Tungsten has five stable isotopes: ^{180}W , ^{182}W , ^{183}W , ^{184}W , and ^{186}W . The precise measurement of their relative abundances is critical for studies involving the short-lived ^{182}Hf - ^{182}W isotopic system, which is a valuable chronometer for early solar system events and planetary differentiation.^[1] Negative Thermal Ionization Mass Spectrometry (N-TIMS) has emerged as a leading technique for high-precision tungsten isotope analysis, offering significant advantages in ionization efficiency for this high-ionization-potential element.^{[2][3]}

In N-TIMS, tungsten is analyzed as the tri-oxide negative ion (WO_3^-).^{[4][5]} This method provides high ionization efficiency, reaching up to 1% for sample loadings of 100 ng.^[4] Achieving high precision, often at the parts-per-million (ppm) level, is essential for resolving the small isotopic variations found in natural samples.^{[1][6]} This requires careful sample preparation, chemical separation, and meticulous analytical procedures to minimize isobaric interferences and correct for instrumental mass fractionation.

Principles of N-TIMS for Tungsten Analysis

The fundamental principle of N-TIMS for tungsten analysis involves the following key steps:

- Sample Preparation and Digestion: The sample matrix containing tungsten is dissolved using appropriate acids.
- Chemical Separation: Tungsten is chemically separated and purified from the sample matrix to eliminate isobaric interferences and other elements that could suppress ionization. Anion exchange chromatography is a commonly employed method.
- Filament Loading: The purified tungsten sample is loaded onto a rhenium (Re) filament, often with an ionization activator or emitter.[\[1\]](#)[\[7\]](#)
- Thermal Ionization: The filament is heated in the mass spectrometer's source chamber. Tungsten ionizes as a negative tri-oxide molecule (WO_3^-). The use of activators like Lanthanum oxide (La_2O_3) or Gadolinium (Gd) enhances the emission of these negative ions.[\[1\]](#)[\[4\]](#)[\[7\]](#)
- Mass Analysis: The generated WO_3^- ions are accelerated, focused, and separated based on their mass-to-charge ratio in a magnetic field.
- Detection: The ion beams of the different tungsten oxide isotopologues are measured simultaneously using a multicollector array of Faraday cups and/or ion counters.
- Data Reduction: The measured ion intensities are corrected for instrumental mass fractionation, oxygen isotope interferences, and potential isobaric interferences from other elements.

Experimental Protocols

Materials and Reagents

- Acids: High-purity, double-distilled hydrofluoric acid (HF), nitric acid (HNO_3), and hydrochloric acid (HCl).
- Resins: Anion exchange resin for tungsten separation.

- Filaments: High-purity single rhenium (Re) filaments.[[1](#)]
- Activator Solution: A solution containing Lanthanum (La) and Gadolinium (Gd) in dilute HCl. A typical solution might contain 20 µg of La and 5 µg of Gd per microliter.[[1](#)]
- Tungsten Standard: A certified tungsten standard solution for calibration and validation (e.g., NIST SRM 3163, Alfa Aesar W standard).[[1](#)][\[8\]](#)

Sample Digestion

For geological samples, dissolution is typically achieved in a mixture of HF and HNO₃. The exact procedure will vary depending on the sample matrix. For tungsten alloys, a mixture of concentrated HF and HNO₃ can be used, with the HNO₃ added incrementally due to the exothermic reaction.[[9](#)]

Tungsten Separation by Anion Exchange Chromatography

This is a critical step to isolate tungsten from elements that can cause isobaric interferences (e.g., Osmium, Rhenium, Hafnium) or suppress ionization.

- Column Preparation: Prepare a column with a suitable anion exchange resin.
- Sample Loading: Dissolve the sample in an appropriate acid matrix (e.g., a mixture of HCl and HF) and load it onto the column.
- Elution of Matrix Elements: Wash the column with a series of acid mixtures to elute matrix elements while tungsten is retained on the resin.
- Tungsten Elution: Elute the purified tungsten fraction using a different acid mixture.
- Yield Check: The recovery yield of tungsten should be near 100% to avoid isotopic fractionation during the chemical separation process.[[10](#)]

Filament Preparation and Loading

- Filament Outgassing: Outgas the rhenium filaments at approximately 4.5 A for at least 48 hours prior to loading to remove any contaminants.[[1](#)]

- Sample Loading:
 - Load a specific amount of the purified tungsten sample (typically 0.3-1.25 $\mu\text{g W}$) onto the filament in an HCl matrix.[1]
 - Briefly heat the filament to a dull glow to dry the sample.[1]
 - Add approximately 1 μL of the La-Gd activator solution in small aliquots.[1]

N-TIMS Analysis

The following is a general procedure for analysis using a multi-collector thermal ionization mass spectrometer such as the Thermo Scientific™ Triton™ XT.[1]

- Instrument Setup:
 - Install the loaded filament turret into the mass spectrometer.
 - Evacuate the source housing to a high vacuum.
 - Allow a controlled amount of oxygen gas to bleed into the source to promote the formation of WO_3^- ions.[7]
- Filament Heating and Ion Beam Optimization:
 - Gradually increase the filament current to achieve a stable and intense ion beam of the WO_3^- species. A typical signal for ^{184}W might be around 1V.[1]
- Data Acquisition:
 - Measure the ion beams of the tungsten tri-oxide isotopes simultaneously using a static or multi-static collection routine.
 - A typical analysis may consist of multiple blocks of measurements, with each block containing numerous cycles. A full analysis can take several hours (e.g., ~11 hours).[1]
 - It is crucial to also monitor for potential isobaric interferences from Re and Os oxides.[1]

Data Reduction

- Oxygen Isotope Correction: The measured intensities of the WO_3^- isotopologues must be corrected for the natural abundances of ^{17}O and ^{18}O . Some modern methods allow for the simultaneous measurement of $^{18}\text{O}/^{16}\text{O}$ ratios during the analysis to perform a more accurate, per-integration correction.[5][11]
- Interference Correction: Correct for any isobaric interferences from Re and Ta isotopologues. [1]
- Mass Fractionation Correction: Correct for instrumental mass fractionation using an exponential law. The $^{186}\text{W}/^{183}\text{W}$ ratio (with a known value of 1.9859) is commonly used for this normalization.[1]
- Outlier Rejection: Apply a statistical outlier rejection (e.g., two-sigma) to the data cycles.[1]

Data Presentation

The following tables summarize key quantitative data related to N-TIMS analysis of tungsten.

Table 1: Typical Instrumental Parameters and Performance

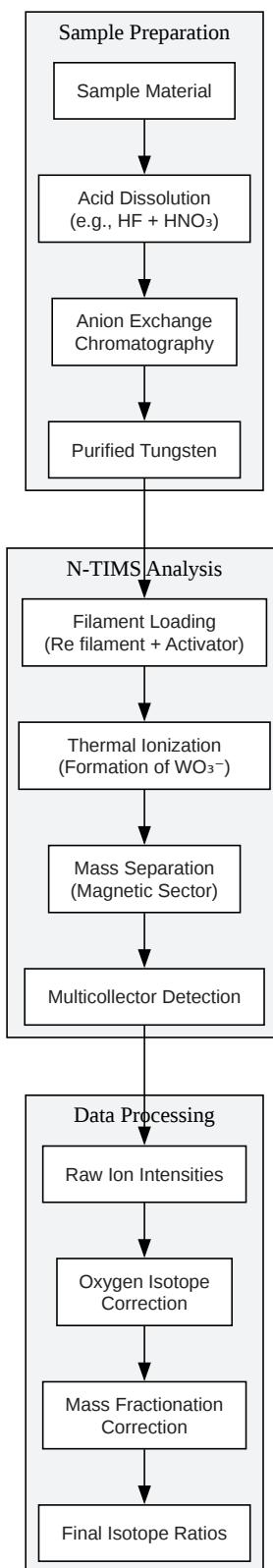
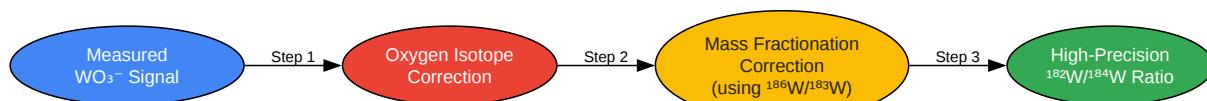

Parameter	Value	Reference
Instrument	Thermo Scientific™ Triton™ XT TIMS	[1]
Sample Load	0.3 - 1.25 µg W	[1]
Ionization Efficiency	~1% for 100 ng loads	[4]
Ion Species Measured	WO ₃ ⁻	[4][5]
Activator	La ₂ O ₃ or La + Gd	[1][4]
Filament Type	Single Rhenium (Re)	[1]
Analysis Time	~11 hours	[1]
Internal Precision (2 RSE)	2.1 - 2.6 ppm	[1]
External Precision (2 RSD)	1.8 - 2.1 ppm	[1]

Table 2: Tungsten Isotopes and Reference Ratios


Isotope	Natural Abundance (%)	Reference Ratio	Value
¹⁸⁰ W	0.12	¹⁸⁶ W/ ¹⁸³ W	1.9859[1]
¹⁸² W	26.50	¹⁸² W/ ¹⁸⁴ W	~0.864860[1]
¹⁸³ W	14.31	¹⁸⁶ W/ ¹⁸⁴ W	0.92767[11]
¹⁸⁴ W	30.64		
¹⁸⁶ W	28.43		

Natural abundances are approximate and can vary slightly.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Tungsten Isotope Analysis by N-TIMS.

[Click to download full resolution via product page](#)

Caption: Logical flow of data corrections in N-TIMS Tungsten analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tungsten isotope ratio determinations by negative thermal ionization mass spectrometry - STEMart [ste-mart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TUNGSTEN ISOTOPIC EVIDENCE FOR DISPROPORTIONAL LATE ACCRETION TO THE EARTH AND MOON - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tungsten isotopes in Baffin Island lavas: Evidence of Iceland plume evolution | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 9. osti.gov [osti.gov]
- 10. www2.jpgu.org [www2.jpgu.org]
- 11. goldschmidtabstracts.info [goldschmidtabstracts.info]
- To cite this document: BenchChem. [Application Notes and Protocols for N-TIMS Tungsten Isotope Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[link\]](#)

[<https://www.benchchem.com/product/b076582#n-tims-protocols-for-tungsten-isotope-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com